molecular formula C31H45ClN2O10 B1670638 Dilazep dihydrochloride CAS No. 20153-98-4

Dilazep dihydrochloride

Cat. No.: B1670638
CAS No.: 20153-98-4
M. Wt: 641.1 g/mol
InChI Key: YLKCJCKBCGPGER-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dilazep dihydrochloride primarily targets the human equilibrative nucleoside transporter 1 (hENT1) . hENT1 is a solute carrier that modulates the passive transport of nucleosides and nucleobases, such as adenosine . This transporter is prevalent and widely distributed amongst different cell types such as cardiovascular cells and various neuronal tissues in the central nervous system .

Mode of Action

This compound acts as an adenosine reuptake inhibitor . It enhances the effect of adenosine, leading to cerebral and coronary vasodilation . It also inhibits the ischemic damage, platelet aggregation, and membrane transport of nucleosides .

Biochemical Pathways

The compound’s interaction with hENT1 affects the in- and efflux of nucleosides, nucleobases, and nucleoside-derived xenobiotics in mammalian cells . This modulation of passive transport can influence various physiological processes, such as vasodilation and -constriction, neurotransmission, and immune defense .

Result of Action

This compound has been shown to inhibit tissue factor (TF) expression in human umbilical vein endothelial cells (HUVECs) and monocytes . TF is a membrane-bound glycoprotein that activates blood coagulation via the extrinsic clotting pathway . Abnormal expression of TF on endothelial cells, monocytes, macrophages, and other intravascular cells may be associated with the occurrence of coronary disease, strokes, and arterial or venous thrombosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors For instance, the compound’s action may be affected by the presence of other drugs, the physiological state of the patient, and specific characteristics of the disease being treated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dilazep involves the reaction of bis-(3-hydroxypropyl)-ethylene diamine with 1-bromo-3-chloropropane to form homopiperazine. This intermediate is then esterified with 3,4,5-trimethoxybenzoyl chloride to yield dilazep .

Industrial Production Methods: Industrial production methods for dilazep dihydrochloride typically involve large-scale synthesis using the same chemical reactions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Esterification typically involves reagents like acyl chlorides and bases such as pyridine.

Major Products: The major product of the esterification reaction in the synthesis of dilazep is the esterified compound itself, dilazep .

Scientific Research Applications

Dilazep dihydrochloride has a wide range of scientific research applications:

Properties

CAS No.

20153-98-4

Molecular Formula

C31H45ClN2O10

Molecular Weight

641.1 g/mol

IUPAC Name

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C31H44N2O10.ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;/h18-21H,7-17H2,1-6H3;1H

InChI Key

YLKCJCKBCGPGER-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl

Appearance

Solid powder

20153-98-4

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Asta C 4898
Biopropazepan Trimethoxybenzoate
C 4898, Asta
Cormelian
Dilazep
Trimethoxybenzoate, Biopropazepan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of dilazep dihydrochloride?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound exerts its effects primarily through the modulation of various pathways related to platelet function, inflammation, and vascular tone. It demonstrates antiplatelet activity by improving prostanoid metabolism, specifically decreasing the TXB2/6-keto-PGF1α ratio, which indicates a shift towards a less pro-thrombotic state. [] This suggests a potential role in preventing atherosclerosis and thromboembolism. []

Q2: How does this compound affect inflammation?

A2: Studies indicate that this compound exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and the expression of TNF-α mRNA in lipopolysaccharide-stimulated RAW 264 cells. [, ] This suppression of NO synthesis is believed to occur through the inhibition of TNF-α expression via adenosine receptors. [, ]

Q3: Does this compound have any impact on cerebral blood flow?

A3: Yes, research in animal models suggests that this compound may offer protection against cerebral ischemia-reperfusion injury. [] It has been shown to reduce neurological symptoms, brain edema, and lipid peroxidation in the brain following ischemia and reperfusion. [] Furthermore, in a canine model of cerebral vasospasm after subarachnoid hemorrhage, intravenous this compound significantly inhibited angiographic vasospasm. []

Q4: How does this compound affect adenosine levels?

A4: this compound is thought to increase the concentration of extracellular adenosine by preventing its absorption into cells. [] This increase in extracellular adenosine is believed to contribute to the drug's vasodilatory and anti-inflammatory effects. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C30H42N2O8·2HCl, and its molecular weight is 639.57 g/mol.

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: Specific spectroscopic data for this compound is not provided in the provided research articles.

Q7: What is the pharmacokinetic profile of this compound?

A7: Studies in hypertensive patients show that this compound, after a single oral dose, exhibits a mean elimination half-life of 3.04 hours. [] The time to reach maximum absorption (tmax) was found to be 1.40 hours. [] this compound appears to be well-tolerated in doses up to 900 mg daily, with minimal effects on blood pressure and cardiac hemodynamic function. []

Q8: What are the potential clinical applications of this compound based on the research?

A8: Research suggests potential applications in various conditions:

  • Diabetic Nephropathy: this compound shows promise in improving microalbuminuria and potentially preventing the progression of diabetic nephropathy. [, , , ] Studies suggest it might achieve this by reducing urinary podocyte loss [] and preserving anionic charges in the glomerular basement membrane. []
  • IgA Nephropathy: this compound demonstrates positive effects in some patients with IgA nephropathy, particularly those with mild glomerulosclerosis, by reducing proteinuria. []
  • Vertigo and Dizziness: this compound has been investigated for treating vertigo and dizziness, particularly in patients with Meniere's disease and Lermoyez's disease. [, , , , ] Clinical trials suggest it might reduce the frequency and severity of vertigo attacks. []
  • Chronic Renal Failure: Research indicates a potential additive renoprotective effect when this compound is used in combination with AST-120 in some patients with chronic renal failure. []

Q9: What are some potential areas for future research on this compound?

A9: Future research could explore:

  • Combination Therapies: Exploring potential synergistic effects of this compound with other medications, such as renin-angiotensin system inhibitors (RASIs) and AST-120. [, ]

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